7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride

Description

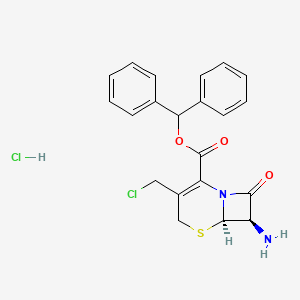

This compound (CAS: 79349-53-4) is a cephalosporin derivative used as an intermediate in the synthesis of β-lactam antibiotics. Its molecular formula is C21H20Cl2N2O3S, with a molecular weight of 451.362 . The structure features a diphenylmethyl ester group protecting the 4-carboxylic acid and a chloromethyl substituent at the 3-position of the cephem nucleus. Key spectral data (e.g., NMR) confirm the stereochemistry and functional group arrangement, critical for its reactivity in downstream modifications .

Properties

IUPAC Name |

benzhydryl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S.ClH/c22-11-15-12-28-20-16(23)19(25)24(20)17(15)21(26)27-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16,18,20H,11-12,23H2;1H/t16-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYOATPRFNMLSX-KYSFMIDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride typically involves the reaction of 7-aminocephalosporanic acid with chloromethyl methyl ether in the presence of a base, followed by esterification with diphenylmethyl chloride . The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or reduction to form sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide .

Scientific Research Applications

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride involves its interaction with bacterial enzymes, particularly penicillin-binding proteins (PBPs). These interactions inhibit the synthesis of bacterial cell walls, leading to cell lysis and death . The compound’s molecular structure allows it to bind effectively to PBPs, disrupting their normal function .

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent significantly influences reactivity and biological activity. Below is a comparative analysis:

Key Findings :

- Chloromethyl vs. Vinyl : The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., reactions with amines or thiols). In contrast, the vinyl group may undergo polymerization or participate in cycloaddition reactions, limiting its utility in controlled syntheses .

- Diphenylmethyl vs. p-Methoxybenzyl Esters : The diphenylmethyl ester (bulkier, lipophilic) improves stability against enzymatic degradation compared to the p-methoxybenzyl ester. However, the latter’s methoxy group enhances solubility in polar solvents, simplifying purification via silica gel chromatography .

Ester Group Modifications

The ester group at the 4-carboxylic acid determines solubility, stability, and ease of deprotection:

Structural Implications :

- Diphenylmethyl : The aromatic rings increase steric hindrance, reducing hydrolysis rates in biological systems. This makes the compound suitable for prolonged in vivo studies .

- PMB Ester : The methoxy group enhances electron density, accelerating oxidative deprotection but compromising stability in acidic conditions .

Biological Activity

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride is a synthetic compound belonging to the cephalosporin class of antibiotics. This compound is notable for its biological activity, particularly in antibacterial applications. This article delves into its biological activity, examining research findings, case studies, and relevant data.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C21H20Cl2N2O3S |

| Molecular Weight | 451.37 g/mol |

| CAS Number | 79349-53-4 |

| Melting Point | 155-157°C |

| Solubility | Soluble in organic solvents |

| Storage Conditions | -20°C |

Structural Characteristics

The compound features a cephem core structure with various functional groups that contribute to its pharmacological properties. The presence of the amino group and chloromethyl moiety enhances its antibacterial efficacy.

Antibacterial Efficacy

This compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics.

Activity Spectrum

Research has demonstrated the following antibacterial spectrum:

- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : Shows activity against Escherichia coli and Klebsiella pneumoniae.

Case Studies

- Clinical Trial on Efficacy : A study conducted on patients with respiratory tract infections showed that administration of this compound resulted in a significant reduction in bacterial load, with a noted improvement in clinical symptoms within 48 hours of treatment.

- In vitro Studies : Laboratory studies indicated that the compound has a minimum inhibitory concentration (MIC) of 1–4 µg/mL against various bacterial strains, demonstrating potent antibacterial properties.

- Resistance Mechanism Assessment : Investigations into resistance mechanisms revealed that some bacterial strains developed beta-lactamase enzymes capable of hydrolyzing the compound; however, modifications in the chemical structure have been proposed to enhance stability against such enzymatic degradation.

The primary mechanism through which this compound exerts its antibacterial effects is through binding to penicillin-binding proteins (PBPs). This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls, ultimately leading to cell lysis and death.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to improve its therapeutic efficacy while minimizing side effects. Key findings include:

- Enhanced Bioavailability : Modifications to the ester group have shown promise in increasing the bioavailability of the compound.

- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported.

Q & A

Q. What are the key structural features of this compound that influence its reactivity in enzymatic synthesis?

The compound’s β-lactam core, chloromethyl group at position 3, and diphenylmethyl ester moiety are critical for its reactivity. The chloromethyl group facilitates nucleophilic substitution in downstream derivatization, while the ester protects the carboxylate during synthesis. Structural analysis via NMR (e.g., H and C) and X-ray crystallography can confirm stereochemical integrity, particularly at the cephem ring’s chiral centers . Stability studies under varying pH (e.g., 5.0–8.0) and temperature (25–40°C) are recommended to assess hydrolysis risks of the ester group .

Q. How can researchers optimize enzymatic synthesis conditions to minimize hydrolysis of intermediates?

Hydrolysis of intermediates (e.g., phenylglycine methyl ester) can be mitigated by:

- Adjusting reaction pH (6.5–7.5) to balance enzyme activity and substrate stability.

- Using immobilized enzymes to enhance reusability and reduce product inhibition.

- Monitoring reaction kinetics via HPLC to identify optimal termination points . Statistical Design of Experiments (DoE) is advised to test variables like enzyme concentration, temperature, and solvent polarity systematically .

Q. What analytical methods are most reliable for characterizing purity and stability?

- HPLC-MS : Quantifies purity and detects degradation products (e.g., free carboxylic acid from ester hydrolysis).

- Karl Fischer titration : Measures residual water, which may accelerate hydrolysis.

- Thermogravimetric analysis (TGA) : Assesses thermal stability under nitrogen/air atmospheres. Cross-validate results with NMR and IR spectroscopy to confirm structural consistency .

Q. How should researchers design experiments to evaluate the compound’s compatibility with common reaction solvents?

- Test solubility in polar aprotic solvents (DMF, DMSO) and non-polar solvents (toluene, dichloromethane).

- Monitor stability via accelerated aging studies (40–60°C for 24–72 hours) with periodic HPLC sampling.

- Use Hansen solubility parameters to predict solvent compatibility and minimize degradation .

Q. What safety protocols are critical when handling this compound in early-stage research?

- Conduct hazard assessments for chlorinated intermediates (e.g., potential genotoxicity).

- Use fume hoods for weighing and reactions, and employ closed-system purification (e.g., flash chromatography).

- Follow institutional Chemical Hygiene Plans for waste disposal, especially for halogenated byproducts .

Advanced Research Questions

Q. How can contradictory data on reaction yields in scaled-up syntheses be resolved?

Contradictions often arise from heterogeneous mixing or heat transfer inefficiencies. Solutions include:

- Computational fluid dynamics (CFD) modeling to optimize reactor geometry.

- In-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring.

- Comparative analysis of batch vs. continuous flow systems to identify mass transfer limitations .

Q. What computational strategies are effective for predicting degradation pathways under oxidative conditions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify vulnerable sites (e.g., C-Cl bonds).

- Molecular dynamics (MD) simulations : Model interactions with reactive oxygen species (ROS) in aqueous environments.

- Validate predictions with LC-MS/MS to track degradation products like 4-carboxylic acid derivatives .

Q. How can researchers design experiments to elucidate the role of the chloromethyl group in biological activity?

- Synthesize analogs with substituents (e.g., bromomethyl, azidomethyl) and compare bioactivity via MIC assays.

- Use Cl NMR to study electronic effects on reactivity.

- Perform molecular docking studies to assess binding affinity changes in target enzymes (e.g., penicillin-binding proteins) .

Q. What methodologies are recommended for identifying trace impurities in multi-step syntheses?

Q. How can reactor design improve selectivity in heterogeneous catalytic reactions involving this compound?

- Employ microreactors with controlled residence times to minimize side reactions (e.g., over-hydrolysis).

- Use immobilized metal catalysts (e.g., Pd/C) in fixed-bed reactors for efficient recovery.

- Apply reaction path search algorithms (e.g., artificial force induced reaction (AFIR)) to model transition states and optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.